molecular formula C10H17NO2 B14650519 2-Hexanol, 5-methyl-, cyanoacetate CAS No. 52688-06-9

2-Hexanol, 5-methyl-, cyanoacetate

Cat. No.: B14650519
CAS No.: 52688-06-9
M. Wt: 183.25 g/mol
InChI Key: KCAOOFPHJBQDFH-UHFFFAOYSA-N
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Description

2-Hexanol, 5-methyl-, cyanoacetate is an organic compound that belongs to the class of alcohols and esters It is characterized by the presence of a hydroxyl group (-OH) attached to a hexane chain with a methyl group at the fifth position and a cyanoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanol, 5-methyl-, cyanoacetate can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of methyl cyanoacetate with substituted amines under solvent-free conditions at room temperature or with heating . Another method involves the Knövenagel condensation of methyl cyanoacetate with aromatic aldehydes, catalyzed by calcite or fluorite .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity. Industrial methods often focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hexanol, 5-methyl-, cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Hexanol, 5-methyl-, cyanoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexanol, 5-methyl-, cyanoacetate involves its functional groups. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The cyano group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexanol, 5-methyl-, cyanoacetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

52688-06-9

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

5-methylhexan-2-yl 2-cyanoacetate

InChI

InChI=1S/C10H17NO2/c1-8(2)4-5-9(3)13-10(12)6-7-11/h8-9H,4-6H2,1-3H3

InChI Key

KCAOOFPHJBQDFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)OC(=O)CC#N

Origin of Product

United States

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